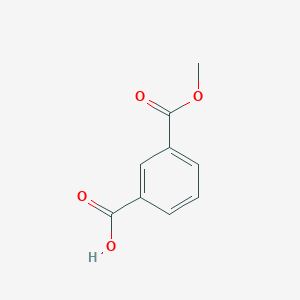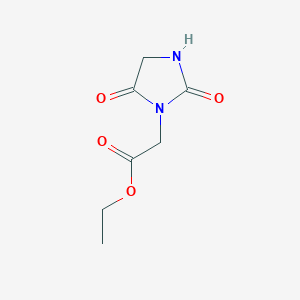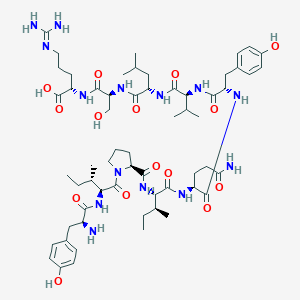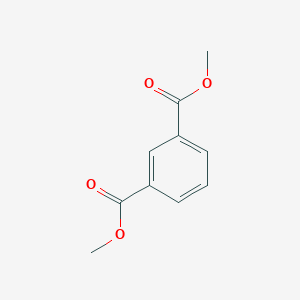
3-Methylfluoranthene
Descripción general
Descripción
3-Methylfluoranthene is a chemical compound with the molecular formula C17H12 . It has an average mass of 216.277 Da and a Monoisotopic mass of 216.093903 Da . It is known to be an environmental pollutant and an active tumor initiator .
Molecular Structure Analysis
3-Methylfluoranthene contains a total of 29 atoms; 12 Hydrogen atoms and 17 Carbon atoms . It also contains a total of 32 bonds; 20 non-H bonds, 19 multiple bonds, 19 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 3 nine-membered rings, 1 ten-membered ring, and 1 eleven-membered ring .Physical And Chemical Properties Analysis
3-Methylfluoranthene has a density of 1.2±0.1 g/cm3, a boiling point of 387.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 61.2±0.8 kJ/mol and a flash point of 178.9±12.8 °C . Its index of refraction is 1.816 and it has a molar refractivity of 77.3±0.3 cm3 .Aplicaciones Científicas De Investigación
In the field of solar energy, 3-hydroxyflavone, a derivative of 3-Methylfluoranthene, has been used as an additive in polymer/ZnO-nanorod solar cells. This incorporation resulted in improved photocurrent and stability, leading to higher power conversion efficiency and stable ambient operation (Y. Sung et al., 2012).
3-Methylfluoranthene and its derivatives, such as 2-methylfluoranthene, have been studied for their tumorigenic activity in mice. It was found that while 3-Methylfluoranthene did not show significant lung tumorigenic activity in male or female mice, its derivatives varied in their effects (E. LaVoie et al., 1994).
The compound has been involved in studies related to the nitration process. Nitration of 3-methylfluoranthene yields the 4,8-dinitro-derivative, leading to the synthesis of various isomers and derivatives. This has implications in organic synthesis and chemical research (H. F. Andrew et al., 1972).
Research has also been conducted on the metabolism of 3-nitrofluoranthene in rats, leading to the formation of various hydroxylated metabolites. This has implications in understanding the biological processing of such compounds (M. Yacopucci et al., 1999).
The study of 3-Methylfluoranthene derivatives, such as chloro-, bromo-, cyano-, formyl-, and methylfluoranthenes, has enabled their detection in the environment and facilitated the study of their genotoxicity. This research is crucial for environmental monitoring and understanding the genotoxic activity of various substituents (C. J. Haeringen et al., 1996).
Fluoranthene-based compounds, including 3-Methylfluoranthene, have been utilized in the development of ultra-sensitive chemosensors for detecting Fe(III) ions and explosives. These sensors offer low concentration detection capabilities without the need for sample enrichment and are not interfered with by common metal ions (Xin-Gui Li et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
3-methylfluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-11-9-10-16-14-6-3-2-5-13(14)15-8-4-7-12(11)17(15)16/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJKUHDKEFRGSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074760 | |
| Record name | Methylfluoranthene, 3- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylfluoranthene | |
CAS RN |
1706-01-0 | |
| Record name | 3-Methylfluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylfluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001706010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylfluoranthene, 3- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLFLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8V9IJE74P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



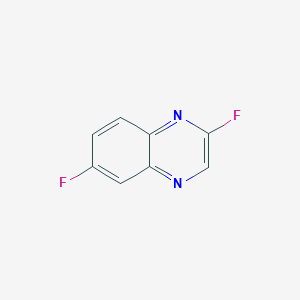
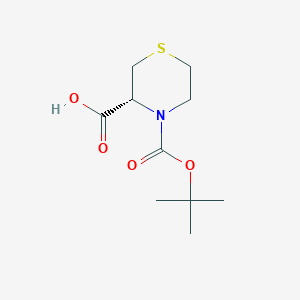
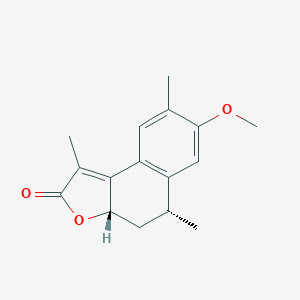

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
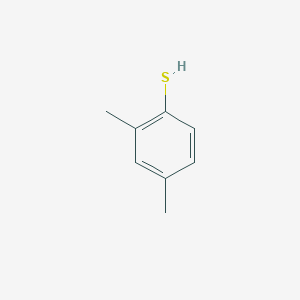
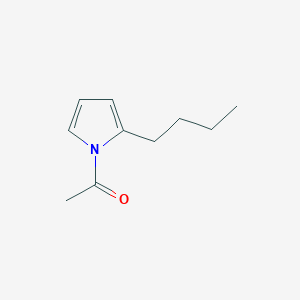
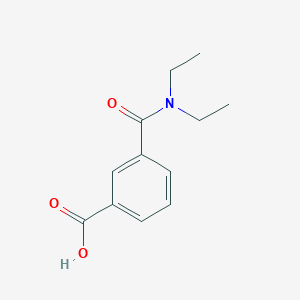
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)

